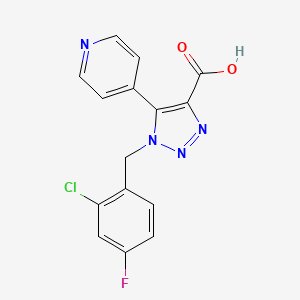

1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1338667-52-9

Cat. No.: VC3182572

Molecular Formula: C15H10ClFN4O2

Molecular Weight: 332.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1338667-52-9 |

|---|---|

| Molecular Formula | C15H10ClFN4O2 |

| Molecular Weight | 332.71 g/mol |

| IUPAC Name | 1-[(2-chloro-4-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C15H10ClFN4O2/c16-12-7-11(17)2-1-10(12)8-21-14(9-3-5-18-6-4-9)13(15(22)23)19-20-21/h1-7H,8H2,(H,22,23) |

| Standard InChI Key | QCUOVUUPTDWWFO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)Cl)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 |

Introduction

Chemical Properties and Structure

Structural Features

The compound features a complex arrangement of functional groups around a central 1H-1,2,3-triazole heterocyclic core. This five-membered aromatic ring containing three adjacent nitrogen atoms serves as the central scaffold for the molecule's other key components . The compound's structure can be systematically described by examining each position of substitution on the triazole ring:

-

The N1 position is substituted with a 2-chloro-4-fluorobenzyl group, introducing halogen functionality that may enhance binding interactions with biological targets.

-

The C4 position bears a carboxylic acid group, which introduces acidic properties and potential sites for hydrogen bonding or derivatization.

-

The C5 position is substituted with a pyridin-4-yl group, adding another nitrogen-containing heterocycle to the structure.

This arrangement of substituents creates a three-dimensional architecture with multiple potential pharmacophoric elements. The pyridine nitrogen can function as a hydrogen bond acceptor, while the carboxylic acid can serve as both a hydrogen bond donor and acceptor. The triazole ring itself provides additional nitrogen atoms that can participate in coordination chemistry or hydrogen bonding networks. The halogenated benzyl group introduces lipophilic character and potential halogen bonding sites, which are increasingly recognized as important in drug-receptor interactions.

Analytical Characterization Techniques

Chromatographic Methods

Chromatographic techniques are valuable for both purity assessment and isolation of heterocyclic compounds. For 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, high-performance liquid chromatography (HPLC) would likely be the method of choice for purity determination, while thin-layer chromatography (TLC) could serve as a rapid screening tool.

Table 1 below summarizes potential analytical methods for characterization of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid:

| Analytical Technique | Expected Information | Key Parameters |

|---|---|---|

| 1H NMR | Structural confirmation, proton environments | Aromatic protons (δ 7-9 ppm), benzyl CH2 protons (δ 5-6 ppm) |

| 13C NMR | Carbon environments, substitution patterns | Carboxylic acid carbon (δ 160-170 ppm), triazole carbons, aromatic carbons |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Expected m/z: 332.71, characteristic fragments |

| IR Spectroscopy | Functional group identification | Carboxylic acid C=O stretch (~1700 cm-1), C-F and C-Cl stretches |

| HPLC | Purity assessment, separation | Reverse-phase with acidified mobile phase |

| TLC | Reaction monitoring, identity | Modified solvent systems optimized for acidic compounds |

Comparative Analysis with Related Compounds

Structural Analogues

Understanding the relationship between 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid and structurally similar compounds provides valuable context for predicting its properties and potential applications. Several related compounds identified in the literature share key structural elements with our target molecule.

Other related compounds include pyrazole derivatives such as "ethyl 5-chloro-1-phenyl-1h-pyrazole-4-carboxylate," which shares the concept of a nitrogen-containing heterocyclic core with a carboxylate functionality . While pyrazoles contain only two adjacent nitrogen atoms compared to the three in triazoles, they often display similar pharmacological properties and synthetic versatility.

Additionally, various 1,2,3-triazole derivatives with different substitution patterns have been investigated, including "1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives" . These compounds share the core triazole structure but feature different substituents that influence their physicochemical and biological properties.

Functional Group Comparison

The specific arrangement of functional groups in 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid distinguishes it from related compounds and likely influences its chemical reactivity and biological behavior. Table 2 presents a comparison of key functional groups across structurally related compounds:

These structural differences likely translate to distinct properties. For instance, the carboxylic acid in our target compound would exhibit different hydrogen bonding patterns and acid-base behavior compared to the carboxamide in N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide. Similarly, the presence of the pyridin-4-yl group introduces a basic center absent in many related compounds, potentially affecting solubility profiles and interaction with biological targets.

Research Applications and Future Directions

Current Research Landscape

The research landscape for 1,2,3-triazole compounds reflects growing interest in their diverse applications, particularly in medicinal chemistry and materials science. While specific research on 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid appears limited in the current literature, related triazole compounds have been extensively investigated for their biological activities and synthetic utility.

Recent studies have focused on the anticancer potential of various triazole derivatives, with compounds being "tested against HCT 116, MDA-MB231, Mia-PaCa2 cancer cell lines" . Such research highlights the pharmaceutical relevance of this class of compounds and suggests potential therapeutic applications for our target molecule.

The presence of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid in chemical databases indicates its availability as a research tool or potential pharmaceutical intermediate. The specific combination of functional groups in this compound—particularly the carboxylic acid, which serves as a versatile handle for further derivatization—makes it a potentially valuable building block for medicinal chemistry research.

Future Research Opportunities

Several promising research directions could be pursued with 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, building upon the established knowledge of related triazole compounds. Structure-activity relationship studies could systematically explore modifications to each position of the molecule to optimize properties for specific applications. For instance, the carboxylic acid group could be transformed into esters, amides, or other derivatives to modulate solubility, membrane permeability, or target binding.

The pyridine moiety presents opportunities for metal coordination chemistry, potentially enabling applications in catalysis or as metal-binding pharmacophores. Additionally, the chloro and fluoro substituents could be varied to optimize halogen bonding interactions or metabolic stability in potential drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume